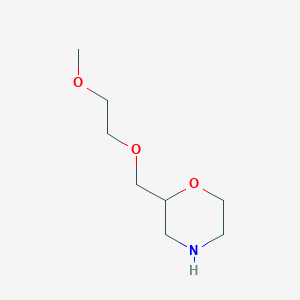

2-(2-Methoxyethoxymethyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Methoxyethoxymethyl)morpholine” is a chemical compound . Morpholine, an organic chemical compound, is a common solvent in organic reactions and can be found in the structures of several medicinal drugs . It has a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine features both amine and ether functional groups . In the most stable structure of monohydrated morpholine, the morpholine molecule has an equatorial-chair conformation and the water molecule serves as a hydrogen bond donor for the NH .Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions . A bridge between carbon atoms makes it rigid and restricts its conformational flexibility . Such bridged bicyclic morpholines have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity .Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It is heavier than air and, as a result, the vapor can travel a significant distance to a source of ignition and "flash back" .科学的研究の応用

Synthesis Applications

Synthesis of Morpholine Derivatives

Research by Penso et al. (2012) explored the diastereoselective synthesis of 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters, demonstrating the control of C2-C3 relative stereochemistry in morpholine derivatives (Penso et al., 2012).

Complexation with Metals

Singh et al. (2001) and Singh et al. (2000) synthesized novel morpholine derivatives with potential applications in coordination chemistry, particularly involving platinum and ruthenium complexes (Singh et al., 2001) and (Singh et al., 2000).

Application in Photodynamic Therapy

Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines for potential use in photodynamic therapy, particularly for cancer treatment (Kucińska et al., 2015).

Chemical and Structural Studies

Structural Studies of Morpholine Compounds

The work by Duan et al. (2014) focused on the crystal structure and biological evaluation of a morpholine derivative as a molluscicidal agent, providing insight into the structural characteristics of such compounds (Duan et al., 2014).

Novel Morpholine Synthesis Approaches

D’hooghe et al. (2006) and Dobrev et al. (1999) contributed to the field by developing new synthetic pathways for morpholine derivatives, expanding the versatility of morpholine in chemical synthesis (D’hooghe et al., 2006) and (Dobrev et al., 1999).

Drug Delivery and Pharmaceutical Applications

- Prodrug Synthesis for Topical Drug Delivery: Rautio et al. (2000) investigated the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, highlighting the potential of morpholine derivatives in enhancing drug permeation (Rautio et al., 2000).

作用機序

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

A study on morpholine-modified ru-based agents, which could be related, showed that these agents could destroy the bacterial membrane and induce ros production in bacteria .

Biochemical Pathways

The induction of ros production suggests that it may affect oxidative stress pathways .

Result of Action

The related study on morpholine-modified ru-based agents showed significant anti-infective activity in vivo .

Safety and Hazards

将来の方向性

An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu (OAc) 2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH 2 Cl 2 or 2-aminoquinoline N-oxides in CH 3 CN in good yields . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .

特性

IUPAC Name |

2-(2-methoxyethoxymethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXSKQVJSCVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CNCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxymethyl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2452737.png)

![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)

![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)

![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)